molecular formula C13H18N4O2 B2754655 N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide CAS No. 338977-14-3

N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B2754655
CAS No.: 338977-14-3
M. Wt: 262.313
InChI Key: TYGCJIQPCXBWBN-UHFFFAOYSA-N
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Description

N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound with a complex molecular structure. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-phenylpiperazine with methoxyiminoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at a controlled temperature . The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives .

Mechanism of Action

The mechanism of action of N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-methoxyiminomethyl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-19-15-11-14-13(18)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGCJIQPCXBWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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